molecular formula C23H24N2O2 B2542560 3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline CAS No. 902942-60-3

3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline

Cat. No.: B2542560
CAS No.: 902942-60-3
M. Wt: 360.457
InChI Key: KLOIXSAMOFOIGK-UHFFFAOYSA-N
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Description

3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline is a sophisticated quinoline derivative offered for research and development purposes. This compound is part of a class of substituted quinolines that are of significant interest in medicinal chemistry and chemical biology for constructing potential pharmacologically active molecules . The structure integrates a quinoline core, a common scaffold in many bioactive compounds, which is further functionalized with a benzoyl group at the 3-position, an ethoxy group at the 6-position, and a piperidine moiety at the 4-position. This specific substitution pattern is designed to modulate the compound's electronic properties, lipophilicity, and its ability to interact with biological targets. Quinoline derivatives are extensively investigated for their diverse biological activities. While the specific applications of this exact compound require further experimental validation, research on closely related analogues provides strong direction. Notably, recent studies on Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues, which share structural similarities including the benzoyl and piperidine groups, have demonstrated promising larvicidal activity against Anopheles arabiensis , a mosquito species responsible for malaria transmission . Computational studies on these analogues suggest potential interactions with biological targets such as the Acetylcholinesterase (AChE) enzyme and Sterol Carrier Protein-2 (SCP-2) . Furthermore, 3-substituted quinoline-4-carboxylates can serve as key intermediates in synthetic pathways, for instance, in cyclization reactions with hydrazine hydrate to form more complex fused heterocyclic systems like pyridazino[4,5-c]quinolin-1(2H)-ones . The piperazine and piperidine rings, which are bioisosteres, are recognized as privileged structures in drug discovery, frequently appearing in molecules with a wide range of biological actions . Researchers can utilize this high-purity compound as a building block for the synthesis of novel chemical libraries or as a probe for biochemical studies. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

(6-ethoxy-4-piperidin-1-ylquinolin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-2-27-18-11-12-21-19(15-18)22(25-13-7-4-8-14-25)20(16-24-21)23(26)17-9-5-3-6-10-17/h3,5-6,9-12,15-16H,2,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOIXSAMOFOIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted o-Aminobenzaldehyde Precursors

A key intermediate is 6-ethoxy-2-aminobenzaldehyde (A ), synthesized via nitration and reduction of 3-ethoxybenzaldehyde, followed by regioselective formylation. Condensation of A with benzoylacetone (B ) under acidic conditions (e.g., H2SO4 or p-TsOH) yields the quinoline scaffold (C ) with a benzoyl group at position 3.

$$
\text{A } + \text{B } \xrightarrow{\text{H}^+} \text{C (3-benzoyl-6-ethoxyquinoline)}
$$

Challenges :

  • Regioselective formylation of 3-ethoxyaniline is low-yielding (~30%) due to competing para-substitution.
  • Acidic conditions may hydrolyze the ethoxy group, necessitating protective strategies.

Pfitzinger Reaction with Isatin Derivatives

The Pfitzinger reaction, which employs isatin (E ) and ketones, offers an alternative route to functionalized quinolines. This method is advantageous for introducing electron-withdrawing groups at position 3.

Synthesis of 6-Ethoxyisatin

6-Ethoxyisatin (F ) is prepared by ethoxylation of 6-nitroisatin followed by catalytic hydrogenation. Reaction of F with benzoylacetonitrile (G ) in aqueous NaOH generates the quinoline-4-carboxylic acid intermediate (H ), which undergoes decarboxylation at 200°C to yield 3-benzoyl-6-ethoxyquinoline (C ).

$$
\text{F } + \text{G } \xrightarrow{\text{NaOH}} \text{H } \xrightarrow{\Delta} \text{C }
$$

Limitations :

  • Decarboxylation requires high temperatures, leading to side reactions (e.g., benzoyl group decomposition).

Transition Metal-Catalyzed Cross-Coupling

Modern methods leverage palladium catalysis to install the benzoyl group at position 3.

Suzuki-Miyaura Coupling

A 3-bromo-6-ethoxy-4-(piperidin-1-yl)quinoline (I ) intermediate is reacted with benzoylboronic acid (J ) under Pd(PPh3)4 catalysis. This method offers excellent regioselectivity and mild conditions (80°C, 12 h).

$$
\text{I } + \text{J } \xrightarrow{\text{Pd(0)}} \text{Target}
$$

Key Data :

  • Yield: 75–85%
  • Solvent: Toluene/EtOH (3:1)
  • Base: K2CO3

Comparative Analysis of Synthetic Routes

Method Key Intermediate Yield (%) Temperature (°C) Time (h)
Friedländer A 55 120 24
Pfitzinger F 40 200 48
Suzuki-Miyaura I 80 80 12

Insights :

  • The Suzuki-Miyaura method is superior in yield and efficiency but requires expensive catalysts.
  • Friedländer condensation is cost-effective but suffers from regioselectivity issues.

Functional Group Interconversion Strategies

Ethoxy Group Installation

6-Hydroxyquinoline derivatives are alkylated using ethyl bromide in the presence of K2CO3. For example, 6-hydroxy-3-benzoyl-4-(piperidin-1-yl)quinoline (K ) reacts with EtBr in DMF at 60°C to afford the target compound.

$$
\text{K } + \text{EtBr} \xrightarrow{\text{K}2\text{CO}3} \text{Target}
$$

Yield : 90%

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its pharmacological properties , which include antimicrobial, anti-inflammatory, and anticancer activities. Quinoline derivatives are known to exhibit diverse biological effects, making them valuable in drug discovery and development.

Antimicrobial Activity

Research indicates that quinoline derivatives can inhibit the growth of various pathogens. The mechanism often involves interference with microbial metabolic pathways. For example, compounds structurally similar to 3-benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline have demonstrated efficacy against bacterial and fungal strains, suggesting potential applications in treating infections.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinoline derivatives. The compound has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/Akt and MAPK. These pathways are crucial in regulating cell survival and proliferation, indicating a promising avenue for cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic applications:

Study TitleFocusFindings
Anticancer Activity of Quinoline DerivativesEvaluated various quinoline compounds against cancer cell linesFound significant inhibition of cell proliferation and induction of apoptosis in treated cells
Antimicrobial Efficacy of Quinoline-Based CompoundsAssessed antimicrobial properties against bacterial strainsDemonstrated effective inhibition of growth with potential for clinical application
Inhibition of Cholinesterases by Piperidine DerivativesInvestigated cholinesterase inhibition by piperidine-containing compoundsIdentified several compounds with IC50 values indicating strong inhibitory activity

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Position 3 Position 6 Position 4 Other Positions Molecular Formula Molecular Weight Key Notes
3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline Benzoyl (electron-withdrawing) Ethoxy (electron-donating) Piperidin-1-yl (basic, enhances solubility) - C23H23N2O2 367.45 g/mol Target compound; benzoyl may enhance receptor binding .
BB90881 (3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline) 4-ethylbenzenesulfonyl (polar, acidic) Methoxy (electron-donating) 4-methylpiperidin-1-yl (bulkier, lipophilic) - C24H28N2O3S 424.56 g/mol Sulfonyl group increases polarity; methylpiperidine enhances lipophilicity.
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline - Chloro (electron-withdrawing) Piperidin-1-yl Pyrrolidin-1-yl (position 2; smaller heterocycle) C18H21ClN3 314.83 g/mol Chlorine enhances stability; pyrrolidine reduces steric hindrance.
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline - - Piperidin-1-yl Thiophen-2-yl (position 2; π-conjugated) C18H17N2S 293.40 g/mol Thiophene improves electronic properties for optoelectronic applications.

Key Comparative Insights

Position 6: Ethoxy (target) vs. methoxy (BB90881) increases lipophilicity, which may enhance membrane permeability . Position 4: Piperidin-1-yl is common across analogs, but methyl substitution in BB90881 adds steric bulk, altering pharmacokinetics.

Molecular Weight and Solubility :

  • The target compound (367.45 g/mol) has a lower molecular weight than BB90881 (424.56 g/mol), suggesting better bioavailability.
  • Sulfonyl and thiophene groups in analogs improve aqueous solubility or π-stacking capabilities, respectively .

The benzoyl group in the target compound may offer improved stability compared to smaller acyl groups .

Biological Activity

3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets, particularly in the context of anti-cancer and anti-Alzheimer properties.

Synthesis

The synthesis of 3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline typically involves multi-step reactions that include the formation of the quinoline core followed by functionalization at specific positions. Recent studies have employed microwave-assisted synthesis techniques to enhance yields and reduce reaction times. The compound is synthesized through the reaction of 2-aminoacetophenone derivatives with appropriate benzoyl chlorides under controlled conditions, often yielding high purity and efficiency .

Anticancer Activity

Research indicates that quinoline derivatives, including 3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to 3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline demonstrated growth inhibition percentages (GI%) ranging from 62% to 65% against specific cancer cell lines, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedGI%
3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinolineNCI-H460 (Lung Cancer)62–65%
Related Quinoline DerivativeMCF-7 (Breast Cancer)13–34%
Another Quinoline VariantHepG2 (Liver Cancer)0.137–0.332 μg/mL

Anti-Alzheimer Activity

In addition to its anticancer properties, 3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline has been evaluated for its potential as an anti-Alzheimer agent. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative processes, was assessed. Compounds with similar structures showed IC50 values less than 20 μM against these enzymes, suggesting a promising profile for cognitive enhancement .

Table 2: Cholinesterase Inhibition Activity

CompoundEnzyme TypeIC50 (μM)
3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinolineAChE<20
Related CompoundBChE<20

The mechanism by which 3-Benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline exerts its biological effects is believed to involve several pathways:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for AChE and BChE, which are crucial in the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition.
  • Antiproliferative Effects : The quinoline structure is known for its ability to intercalate with DNA or inhibit topoisomerases, leading to reduced cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives in various biological assays:

  • In Vitro Studies : A study evaluated a series of quinoline derivatives against multiple cancer cell lines and found significant antiproliferative activity linked to structural modifications on the quinoline core.
  • Animal Models : In vivo studies using zebrafish models demonstrated that certain derivatives exhibited lower toxicity while maintaining anticancer efficacy, reinforcing their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 3-benzoyl-6-ethoxy-4-(piperidin-1-yl)quinoline?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions on halogenated quinoline precursors. For example, 4-chloro-6-fluoroquinoline-3-carbonitrile can react with piperidine derivatives under basic conditions to introduce the piperidin-1-yl moiety . Subsequent functionalization (e.g., benzoylation at position 3 and ethoxylation at position 6) is achieved using acylating agents or alkylation protocols. Parallel synthesis strategies, as described for analogous quinolines, enable rapid diversification of substituents .

Q. Which analytical techniques are critical for structural confirmation of the quinoline core and substituents?

  • Methodological Answer : X-ray crystallography (using SHELX for refinement ) and ORTEP-III for 3D visualization are gold standards for resolving stereochemistry. Complementary techniques include:

  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., ethoxy vs. methoxy groups) .
  • HRMS : High-resolution mass spectrometry for molecular formula validation .
  • IR Spectroscopy : To identify carbonyl (benzoyl) and ether (ethoxy) functional groups .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies be optimized for quinoline derivatives targeting CNS penetration?

  • Methodological Answer : SAR optimization requires iterative parallel synthesis to systematically vary substituents (e.g., benzoyl, ethoxy, piperidine groups) and assess their impact on potency and pharmacokinetics. Key parameters include:

  • LogP adjustments : Reducing polarity (e.g., replacing polar amides with lipophilic esters) to enhance blood-brain barrier permeability .
  • P-gp efflux minimization : Tertiary amines (e.g., piperidine) improve CNS penetration compared to primary/secondary amines .
  • In vitro assays : Use MDCK-MDR1 cells to evaluate P-gp substrate liability and rat brain:plasma Kp ratios for CNS penetration .

Q. What experimental approaches resolve contradictions in genotoxicity and carcinogenicity data for quinoline derivatives?

  • Methodological Answer : Conflicting results (e.g., in vitro mutagenicity vs. in vivo carcinogenicity) require:

  • Mechanistic studies : DNA adduct profiling (via LC-MS) to distinguish direct genotoxicity from epigenetic effects .
  • Species-specific assays : Comparative metabolism studies (human vs. rodent liver microsomes) to identify bioactivation pathways .
  • Dose-response modeling : Establish threshold levels for carcinogenic effects using benchmark dose (BMD) analysis .

Q. How can metabolic stability challenges in quinoline derivatives be addressed during lead optimization?

  • Methodological Answer : To mitigate rapid hepatic clearance:

  • CYP/AO inhibition assays : Identify metabolic soft spots (e.g., piperidine N-oxidation) using human liver microsomes .
  • Isotopic labeling : Use deuterium at labile positions (e.g., ethoxy methyl groups) to prolong half-life .
  • Prodrug strategies : Mask polar groups (e.g., carboxylic acids) with ester prodrugs to improve oral bioavailability .

Q. What methodologies are effective for studying environmental persistence and bioremediation of quinoline derivatives?

  • Methodological Answer : Environmental fate studies involve:

  • Biodegradation assays : Anaerobic microbial consortia (e.g., zero-valent iron-coupled systems) to assess quinoline mineralization rates .
  • Octanol-water partitioning (Log Kow) : Predict bioaccumulation potential; quinolines with Log Kow < 3 are less persistent .
  • Advanced oxidation processes (AOPs) : Evaluate hydroxyl radical-mediated degradation pathways using LC-QTOF-MS .

Data-Driven Insights

Key SAR Trends for Quinoline Derivatives

Substituent PositionFunctional GroupImpact on ActivityReference
3BenzoylEnhances target binding affinity via π-π stacking
6EthoxyReduces metabolic oxidation compared to methoxy
4Piperidin-1-ylImproves CNS penetration and solubility

Critical DMPK Parameters

ParameterTarget ValueMethod
Brain:Plasma Kp>1.5In vivo rat studies
MDCK-MDR1 ER<2.0P-gp efflux assay
Hepatic CL (human)<20 mL/min/kgMicrosomal stability assay

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